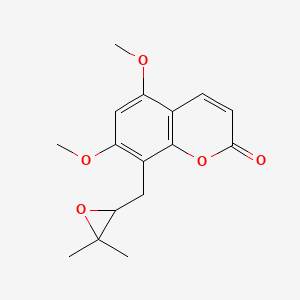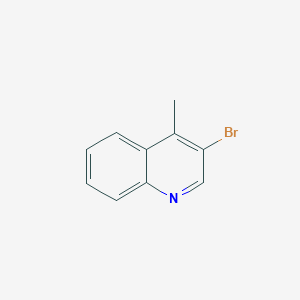
3-Bromo-4-metilquinolina
Descripción general
Descripción
3-Bromo-4-methylquinoline is an organic compound with the molecular formula C10H8BrN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the third position and a methyl group at the fourth position on the quinoline ring structure makes this compound unique. Quinoline derivatives, including 3-Bromo-4-methylquinoline, are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Aplicaciones Científicas De Investigación
3-Bromo-4-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Synthetic Organic Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Industrial Chemistry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Biological Research: Researchers use it to study the biological activity of quinoline derivatives and their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Safety and Hazards
Direcciones Futuras
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 3-Bromo-4-methylquinoline could be in the development of new drugs and in the exploration of its potential applications in various fields of chemistry.
Mecanismo De Acción
3-Bromo-4-methylquinoline: is a heterocyclic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety. It has gained attention due to its versatile applications in both industrial and medicinal chemistry . While specific targets for this compound may vary, it generally interacts with cellular components called receptors .
Mode of Action:
The compound binds to receptors, initiating cellular responses. Receptors are essential for drug action, as they mediate the effects of the compound on biological tissues and organs. By binding to these receptors, 3-Bromo-4-methylquinoline triggers specific cellular actions .
Action Environment:
Environmental factors play a crucial role in the compound’s efficacy and stability Factors such as pH, temperature, and the presence of other molecules can influence its behavior.
: Abdanne Weyesa and Endale Mulugeta. “Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.” RSC Advances, 2020, 10, 20784. Read more
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-Bromo-4-methylquinoline are not well-studied. Quinoline derivatives are known to interact with various enzymes and proteins. For instance, they can act as inhibitors or activators of certain enzymes, affecting the rate of biochemical reactions
Cellular Effects
Quinoline derivatives can influence cell function in various ways, such as impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylquinoline can be achieved through various methods. One common approach involves the bromination of 4-methylquinoline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to introduce the bromine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4-methylquinoline may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a methoxide ion would yield 3-methoxy-4-methylquinoline.
Comparación Con Compuestos Similares
4-Methylquinoline: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
3-Bromoquinoline: Lacks the methyl group, which affects its physical and chemical properties.
Quinoline: The parent compound without any substituents, used as a reference for comparing the effects of different substituents.
Uniqueness: 3-Bromo-4-methylquinoline is unique due to the combined presence of the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions in chemical reactions and biological systems that are not observed with other quinoline derivatives.
Propiedades
IUPAC Name |
3-bromo-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-8-4-2-3-5-10(8)12-6-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHKGDKYEZFMQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=CC=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483199 | |
| Record name | 3-BROMO-4-METHYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59280-69-2 | |
| Record name | 3-Bromo-4-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59280-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-BROMO-4-METHYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


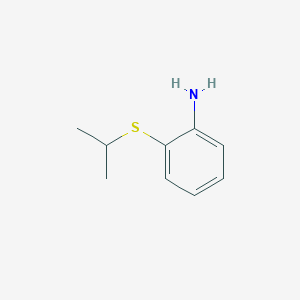
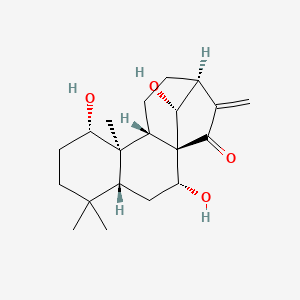

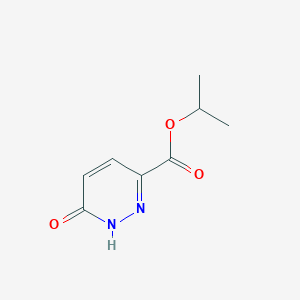




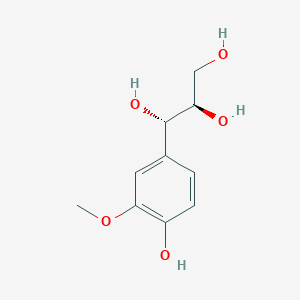
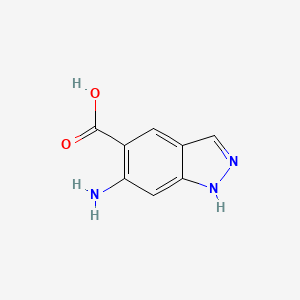
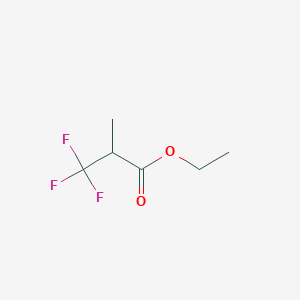
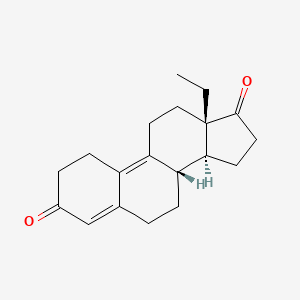
![7-[4-(Diethylamino)-2-ethoxyphenyl]-7-(2-methyl-1-octyl-1h-indol-3-yl)furo[3,4-b]pyridin-5(7h)-one](/img/structure/B1631751.png)
